
3,5-Dichloro-2,6-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,6-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O4 and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anti-Leishmanial Activity
DCHBA has demonstrated significant anti-leishmanial properties. It acts by binding to iron ions, preventing their release from the parasite and inhibiting the formation of iron complexes essential for Leishmania survival. This mechanism was validated through metabolomics analysis of human blood samples from infected individuals in Tanzania, highlighting its potential as a therapeutic agent against leishmaniasis .
Table 1: Summary of Anti-Leishmanial Activity Studies
Biochemical Research
Inhibition of Protein Synthesis
DCHBA inhibits disulfide bond formation in proteins, leading to decreased protein synthesis. This property positions it as a valuable compound in biochemical research, particularly in studies investigating protein folding and synthesis mechanisms .
Chemical Properties and Structure
- Chemical Formula: C₇H₄Cl₂O₄
- Molecular Weight: 223.01 g/mol
- IUPAC Name: this compound
- SMILES Notation: OC(=O)C1=C(O)C(Cl)=CC(Cl)=C1O
Environmental and Metabolic Studies
Role as a Metabolite
Recent studies suggest that DCHBA may be produced by certain gut microbiota and could play a role in anti-inflammatory responses. Its presence in plasma has been linked to various metabolic pathways, indicating its potential utility in understanding gut health and systemic inflammation .
Table 2: Metabolic Associations of DCHBA
Metabolite | Association Type | Significance |
---|---|---|
DCHBA | Gut microbiota metabolite | Potential anti-inflammatory role |
Various metabolites | Disrupted metabolic pathways | Correlation with health conditions |
Case Studies
Case Study on Leishmaniasis
A comprehensive study involving Tanzanian women showed that DCHBA effectively reduced parasitic load in Leishmania infections. The metabolomic profiling indicated significant changes in iron metabolism pathways, affirming the compound's therapeutic potential .
Case Study on Inflammatory Responses
Research published in the Journal of Clinical Investigation highlighted the role of DCHBA as a chemical xenobiotic involved in metabolic disruptions related to inflammation. The study demonstrated altered levels of DCHBA in patients with chronic inflammatory conditions, suggesting its relevance as a biomarker for disease progression .
Análisis De Reacciones Químicas
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol and sulfuric acid yields the corresponding methyl ester derivative:
C7H4Cl2O4+CH3OHH2SO4C8H6Cl2O4+H2O
Conditions :
-
Temperature: 60–80°C
-
Catalyst: Concentrated H₂SO₄
Nucleophilic Substitution of Chlorine Atoms
The chlorine atoms at positions 3 and 5 participate in nucleophilic displacement reactions. Hydroxyl groups can replace chlorine under alkaline conditions:
C7H4Cl2O4+2NaOH→C7H6O6+2NaCl
Key Observations :
-
Reaction progress is monitored via HPLC to avoid over-hydrolysis.
Electrophilic Aromatic Substitution
The hydroxyl groups activate the benzene ring toward electrophilic substitution. Sulfonation with oleum introduces sulfonic acid groups:
C7H4Cl2O4+H2SO4→C7H3Cl2O7S
Industrial Synthesis :
Hydrolysis Reactions
Controlled hydrolysis of intermediates is critical during synthesis. For example, sulfonated precursors are hydrolyzed to regenerate hydroxyl groups:
C7H3Cl2O7S+H2O→C7H4Cl2O4+H2SO4
Conditions :
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals. For instance, iron(III) complexes exhibit stability constants (logK) of ~8.2, as inferred from structural analogs . These interactions are relevant to its role in environmental contaminant binding .
Oxidation and Reduction Pathways
While direct data on redox reactions is limited, analogous dichlorobenzoic acids undergo:
-
Oxidation : Formation of quinones under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Hydrogenation removes chlorine atoms, yielding dihydroxybenzoic acid derivatives.
Biological Interactions
Though not a classical chemical reaction, the compound interacts with biological systems by:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dichloro-2,6-dihydroxybenzoic acid, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via carboxylation or halogenation of dihydroxybenzoic acid precursors. A common approach involves:
Halogenation : Introduce chlorine atoms at positions 3 and 5 of 2,6-dihydroxybenzoic acid using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled acidic conditions.
Purification : Recrystallize the product using a solvent system like ethanol/water to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
Validation : Confirm structural integrity using NMR (e.g., 1H and 13C) and FT-IR spectroscopy to verify hydroxyl (-OH), carboxylic acid (-COOH), and chloro (-Cl) functional groups .
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility Testing : Use a shake-flask method with solvents of varying polarity (water, DMSO, ethanol) at 25°C. Measure saturation points via UV-Vis spectroscopy at λ~270 nm.
- Stability Profiling : Conduct accelerated degradation studies under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions. Monitor decomposition via HPLC with a C18 column and mobile phase (acetonitrile:water, 60:40).
- Storage Recommendations : Store at 4°C in amber vials to prevent photodegradation. Stability data indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:
- Experimental Design : Control for cell line specificity (e.g., RAW 264.7 macrophages vs. HEK293) and endotoxin levels in in vitro assays.
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound results. For example, esterification by serum esterases in cell culture media can alter bioavailability.
- Dose-Response Validation : Perform orthogonal assays (e.g., ELISA for TNF-α and qPCR for COX-2) to confirm dose-dependent effects. Recent studies suggest IC₅₀ values vary by 30–50% across models due to metabolic differences .
Q. How can researchers leverage Mendelian randomization to study the causal role of this compound in complex diseases?
Methodological Answer:
Data Sourcing : Use genome-wide association study (GWAS) data for plasma metabolite levels (e.g., UK Biobank) and disease phenotypes (e.g., asthma, urolithiasis).
Instrument Selection : Identify genetic variants (SNPs) strongly associated with the metabolite (p < 5×10⁻⁸) and exclude pleiotropic SNPs via MR-Egger regression.
Causal Inference : Apply inverse-variance weighted (IVW) analysis. For example, a 2024 study found a negative correlation between this compound levels and asthma risk (β = -0.23, p = 0.004) .
Sensitivity Checks : Use leave-one-out analysis to ensure no single SNP drives the effect (Figure 5 in ).
Propiedades
IUPAC Name |
3,5-dichloro-2,6-dihydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXACYSQYFWVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.